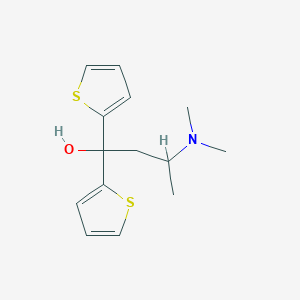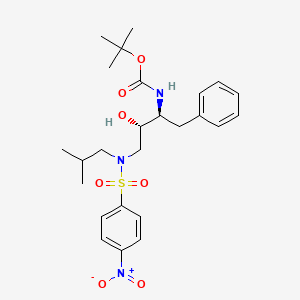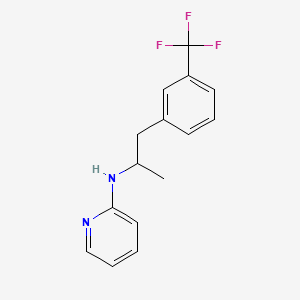
alpha-Methyl-N-(2-pyridyl)-m-trifluoromethylphenethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Methyl-N-(2-pyridyl)-m-trifluoromethylphenethylamine: is a complex organic compound characterized by its unique structure, which includes a pyridyl group and a trifluoromethylphenethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-N-(2-pyridyl)-m-trifluoromethylphenethylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridyl Intermediate: The synthesis begins with the preparation of a pyridyl intermediate through a reaction involving pyridine and suitable reagents.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling Reaction: The final step involves coupling the pyridyl intermediate with the trifluoromethylphenethylamine moiety under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Methyl-N-(2-pyridyl)-m-trifluoromethylphenethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
Alpha-Methyl-N-(2-pyridyl)-m-trifluoromethylphenethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of alpha-Methyl-N-(2-pyridyl)-m-trifluoromethylphenethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Alpha-Methyl-N-(2-pyridyl)-m-trifluoromethylphenethylamine can be compared with other similar compounds, such as:
Alpha-Methyl-N-(2-pyridyl)-phenethylamine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
N-(2-pyridyl)-m-trifluoromethylphenethylamine: Lacks the alpha-methyl group, potentially affecting its reactivity and interactions.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a compound of interest in various research fields.
Propriétés
Numéro CAS |
73758-33-5 |
|---|---|
Formule moléculaire |
C15H15F3N2 |
Poids moléculaire |
280.29 g/mol |
Nom IUPAC |
N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C15H15F3N2/c1-11(20-14-7-2-3-8-19-14)9-12-5-4-6-13(10-12)15(16,17)18/h2-8,10-11H,9H2,1H3,(H,19,20) |
Clé InChI |
VCFGKUXTNYVZGN-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC(=CC=C1)C(F)(F)F)NC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


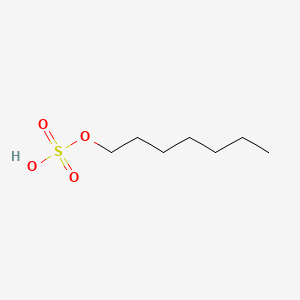
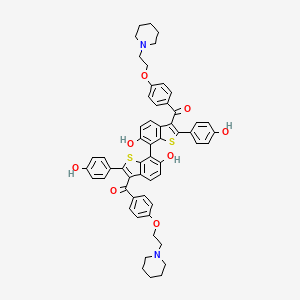
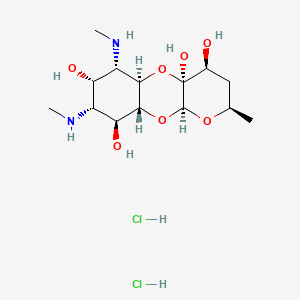
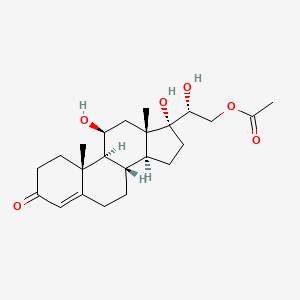
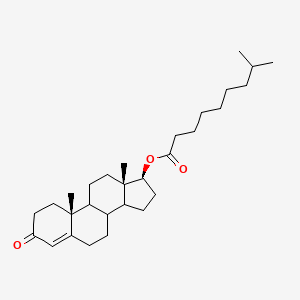

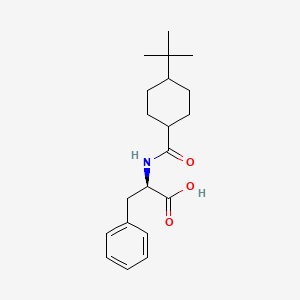
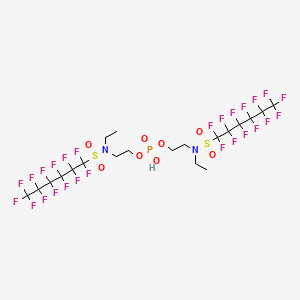
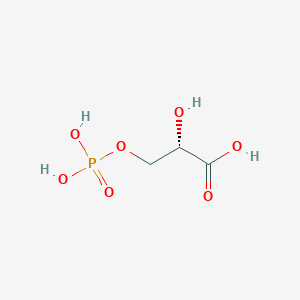
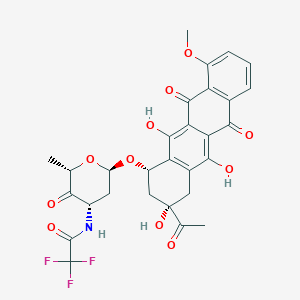
![tetrasodium;(3E)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B13415051.png)
![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1'H,6'H-spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]](/img/structure/B13415057.png)
